molecular formula C21H21N3O2 B2450299 N-(3,3-diphenylpropyl)-6-methoxypyrimidine-4-carboxamide CAS No. 2034633-76-4

N-(3,3-diphenylpropyl)-6-methoxypyrimidine-4-carboxamide

Cat. No. B2450299
CAS RN: 2034633-76-4
M. Wt: 347.418
InChI Key: LYLCPQITMQVYQQ-UHFFFAOYSA-N
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Description

The compound N-(3,3-Diphenylpropyl)glycinamide is a non-competitive NMDA receptor open-channel blocker . It’s a solid white substance soluble in DMSO .


Synthesis Analysis

There are several methods to synthesize similar compounds. For instance, N-methyl-3,3-diphenylpropylamine can be prepared by demethylation of N,N-dimethyl-3,3-diphenylpropylamine, followed by hydrolysis . Another method involves using cinnamonitrile and benzene as raw materials, conducting Friedel-Crafts alkylation to prepare 3,3-diphenylpropionitrile, conducting catalytic hydrogenation to convert the 3,3-diphenylpropionitrile into 3,3-diphenylpropylamine, then reacting with aldehyde to prepare Schiff base, conducting methylation to obtain methyl quaternary ammonium salt, and finally hydrolyzing to obtain N-methyl-3,3-diphenylpropylamine .


Molecular Structure Analysis

The molecular structure of a similar compound, 3,3-Diphenylpropylamine, has a molecular formula of C15H17N, an average mass of 211.302 Da, and a Monoisotopic mass of 211.136093 Da .


Chemical Reactions Analysis

3,3-Diphenylpropyl isocyanate is an isocyanate used as a reagent in various chemical reactions. It is used as a catalyst in the production of polyurethane foam and other polymers. It is believed to react with alcohols, amines, and carboxylic acids to form isocyanates.


Physical And Chemical Properties Analysis

N-(3,3-Diphenylpropyl)glycinamide has a molecular formula of C17H20N2O and a molecular weight of 268.35. It’s a solid white substance soluble in DMSO and should be stored at -20°C .

Mechanism of Action

Target of Action

Similar compounds such as n-(3,3-diphenylpropyl)glycinamide have been shown to interact withNMDA glutamate receptors . These receptors play a crucial role in neuronal communication and are involved in learning and memory processes.

Mode of Action

It’s worth noting that related compounds like n-(3,3-diphenylpropyl)glycinamide act asNMDA glutamate receptor open channel blockers . This means they prevent the flow of ions through the receptor’s channel, thereby modulating neuronal activity.

Biochemical Pathways

The interaction with nmda glutamate receptors suggests that it may influencecalcium signal transduction pathways . These pathways are critical for various cellular processes, including neurotransmission and muscle contraction.

Pharmacokinetics

The compound’s solubility in dmso suggests that it may have good bioavailability.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3,3-diphenylpropyl)-6-methoxypyrimidine-4-carboxamide in lab experiments is its high potency, which allows for the use of lower concentrations compared to other HDAC inhibitors. This can reduce the risk of off-target effects and increase the specificity of the compound. However, this compound has also been shown to have low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of N-(3,3-diphenylpropyl)-6-methoxypyrimidine-4-carboxamide. One potential direction is to investigate its potential as a therapeutic agent for other diseases such as neurodegenerative disorders and cardiovascular diseases. Another direction is to study its mechanism of action in more detail, particularly its interactions with specific HDAC isoforms. Additionally, the development of more water-soluble derivatives of this compound could improve its suitability for use in lab experiments.
In conclusion, this compound is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new therapeutic agents for various diseases.

Synthesis Methods

N-(3,3-diphenylpropyl)-6-methoxypyrimidine-4-carboxamide can be synthesized through a multi-step process that involves the reaction of 3,3-diphenylpropylamine with 6-methoxypyrimidine-4-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as N-hydroxysuccinimide (NHS). The resulting product is then purified through column chromatography to obtain pure this compound.

Scientific Research Applications

N-(3,3-diphenylpropyl)-6-methoxypyrimidine-4-carboxamide has been found to have potential applications in various fields of scientific research. In the field of medicinal chemistry, this compound has been studied for its potential as an anticancer agent. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of histone deacetylases (HDACs), which play a crucial role in cancer cell survival and proliferation. This compound has also been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

properties

IUPAC Name

N-(3,3-diphenylpropyl)-6-methoxypyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-26-20-14-19(23-15-24-20)21(25)22-13-12-18(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,14-15,18H,12-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYLCPQITMQVYQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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